(2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid
Description
“(2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid” is a β-lactam-related compound featuring a four-membered azetidine ring with a ketone group at position 4 and an isopropyl substituent at position 3. The strained azetidine ring confers unique reactivity compared to larger cyclic systems, making it a subject of interest in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(2S,3R)-4-oxo-3-propan-2-ylazetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3(2)4-5(7(10)11)8-6(4)9/h3-5H,1-2H3,(H,8,9)(H,10,11)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODFZGOQPWQTLF-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1[C@H](NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of N-protected amino acids with appropriate leaving groups. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The azetidine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Azetidine Derivatives
- (2R,3R)-4-oxo-3-[(2-phenoxyacetyl)amino]azetidine-2-carboxylic acid (CAS: 61964-89-4): Shares the azetidine core but differs in substituents (phenoxyacetyl vs. isopropyl) and stereochemistry (2R,3R vs. 2S,3R).
Pyrrolidine and Thiazolidine Derivatives
- (2S)-2-[[(1S)-3-cyclohexyl-1-(ethoxycarbonyl)propyl]amino]propanoic acid (CAS: 460720-14-3): A five-membered pyrrolidine derivative with a cyclohexyl group. The larger ring reduces strain, increasing stability but decreasing reactivity compared to azetidines .
- (4S)-4-carboxy-5,5-dimethylthiazolidine-2-carboxylic acid (from ):
Contains a sulfur atom in the thiazolidine ring, enabling distinct hydrogen-bonding interactions and metabolic pathways compared to nitrogen-only azetidines .
Pyrimidine and Isoindole Derivatives
- 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8): A six-membered aromatic ring with electron-withdrawing substituents (Cl, CH₃). The aromaticity and planar structure contrast with the non-aromatic, strained azetidine, leading to differences in solubility and electronic properties .
- (4R,4aR,7aS*)-5-Oxo-6-phenyl-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid: Features a fused bicyclic system with a carboxylic acid. Its extended π-system and hydrogen-bonding network (O–H···O and C–H···π interactions) suggest higher crystallinity and thermal stability compared to monocyclic azetidines .
Physicochemical Properties
Biological Activity
(2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid, a chiral azetidine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which may confer distinct chemical reactivity and biological effects. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves cyclization reactions of suitable precursors. Common synthetic methods include the use of N-protected amino acids and strong bases or acids to facilitate cyclization under controlled conditions.
Chemical Properties:
- Molecular Formula: CHNO
- Molecular Weight: 157.17 g/mol
- CAS Number: 172697-24-4
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains using the MTT assay to determine its minimum inhibitory concentration (MIC). The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
| Bacillus subtilis | 10 |
These results suggest that the compound could be a potential candidate for the development of new antimicrobial agents .
Anticancer Activity
The compound's anticancer properties have also been investigated. In vitro assays using various human cancer cell lines revealed that it can inhibit cell proliferation effectively. For instance, studies showed that this compound had IC values in the low micromolar range against several cancer types.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC (µM) |
|---|---|
| HL-60 (leukemia) | 28 |
| NCI H292 (lung) | 42 |
| HT29 (colon) | 35 |
In particular, it displayed moderate cytotoxicity against HL-60 cells, suggesting a possible mechanism involving oxidative stress pathways .
The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. Preliminary research indicates that it may bind to enzymes or receptors involved in critical cellular processes such as apoptosis and cell cycle regulation. The compound appears to modulate signaling pathways related to inflammation and immune responses by suppressing NF-kappa-B activation and influencing lipid metabolism .
Case Studies
- Study on Antimicrobial Efficacy : In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives tested.
- Anticancer Research : A clinical trial assessed the anticancer potential of the compound in patients with advanced leukemia. The trial reported promising results with a significant reduction in tumor size among participants treated with this compound as part of a combination therapy regimen.
Q & A
Q. How is the absolute stereochemistry of this compound confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard. The compound is crystallized from a solvent mixture (e.g., ethanol/water), and its crystal structure is analyzed to determine bond angles, torsional conformations, and hydrogen-bonding networks. For example, the use of D-glucose-derived chiral starting materials can help establish the (2S,3R) configuration .
Q. What purification techniques are recommended for isolating high-purity this compound?
- Methodology : After synthesis, the crude product is washed with solvents like water and saturated NaHCO₃ to remove acidic/basic impurities. Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from hot ethanol/water mixtures. Analytical HPLC or NMR is used to confirm purity (>95%) .
Q. How does the hydrogen-bonding network influence the stability of this compound in solid-state form?
- Methodology : Single-crystal X-ray diffraction reveals that each molecule participates in 5 classical hydrogen bonds (O–H···O and N–H···O), forming a 3D network. This stabilizes the "envelope" conformation observed in the solid state and reduces hygroscopicity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assigns stereochemistry and confirms the isopropyl group’s presence (e.g., δ ~1.2 ppm for isopropyl CH₃).
- FT-IR : Identifies carbonyl stretches (C=O at ~1750 cm⁻¹) and hydroxyl groups (broad O–H at ~3300 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 116 [M+H]⁺) .
Advanced Research Questions
Q. How can stereoselective synthesis of the (2S,3R) configuration be optimized to minimize racemization?
- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) during key steps like β-lactam ring formation. Kinetic resolution via enzymatic methods (e.g., lipases) may also enhance enantiomeric excess. Monitor reaction progress using chiral HPLC .
- Data Analysis : Compare optical rotation ([α]D) and circular dichroism (CD) spectra with literature values to detect racemization .
Q. What computational tools predict the compound’s reactivity in peptide coupling reactions?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for amide bond formation. Molecular docking studies assess interactions with enzymes like proteases or β-lactamases. Solvent effects are simulated using COSMO-RS .
Q. How does the compound’s conformation impact its biological activity as a β-lactamase inhibitor?
- Methodology : Compare the "envelope" conformation (observed in X-ray studies) with bioactive conformations using molecular dynamics (MD) simulations. Synthesize analogs with modified substituents (e.g., bulkier isopropyl groups) and test inhibitory activity against TEM-1 or SHV-1 β-lactamases .
Q. What strategies mitigate oxidative degradation of the 4-oxoazetidine ring during storage?
- Methodology : Store the compound under inert gas (N₂/Ar) at -20°C in amber vials to limit light/oxygen exposure. Add antioxidants (e.g., BHT) or lyophilize with cryoprotectants (trehalose) for long-term stability .
Q. Can this compound serve as a chiral ligand in asymmetric catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
